molecular formula C48H31N3 B2882135 9,9''-Diphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole CAS No. 1060735-19-4

9,9''-Diphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole

Cat. No. B2882135
CAS RN: 1060735-19-4
M. Wt: 649.797
InChI Key: WHNXOCRGAXKSKD-UHFFFAOYSA-N
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Description

“9,9’‘-Diphenyl-9H,9’H,9’‘H-3,3’:6’,3’'-tercarbazole” is an organic compound . It appears as a white to almost white powder or crystal . It is an intermediate of OLED materials and can also serve as a source of electrons to create exciplexes, which can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices .


Synthesis Analysis

The synthesis of “9,9’‘-Diphenyl-9H,9’H,9’‘H-3,3’:6’,3’'-tercarbazole” typically involves organic synthesis methods . The specific preparation route and steps may involve multiple reactions and require further review of related literature .


Molecular Structure Analysis

The molecular formula of “9,9’‘-Diphenyl-9H,9’H,9’‘H-3,3’:6’,3’'-tercarbazole” is C48H31N3 . Its molecular weight is 649.78 .


Physical And Chemical Properties Analysis

“9,9’‘-Diphenyl-9H,9’H,9’‘H-3,3’:6’,3’'-tercarbazole” is a solid at 20°C . It is stored under inert gas and is air sensitive . Its melting point is 267°C .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

9,9''-Diphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole and its derivatives have been studied extensively for their application in organic light-emitting diodes (OLEDs). These compounds have been utilized as host materials due to their excellent photophysical properties and thermal stability. For instance, novel molecules like 9,9'-(5-(4-(4,6-diphenyl-1,3,5-triazin-2-yl) phenoxy) −1,3- phenylene) bis(9H-carbazole) exhibited both intramolecular and intermolecular charge transfer, enhancing OLED performance (Zhao et al., 2020). Moreover, these materials have been used to develop highly efficient blue thermally activated delayed fluorescence OLEDs, demonstrating their vast potential in the field (Karthik et al., 2020).

Photoluminescent Materials

The derivatives of 9,9''-Diphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole have also shown strong photoluminescent properties. Compounds like 9,9'-diphenyl-9H,9'H−3,3'-bicarbazole and its brominated versions display significant fluorescence quantum yields, suggesting their utility in luminescent applications. These compounds' luminescent properties can be tuned by modifying the substituent groups, making them versatile for various applications (Tang et al., 2017).

Electronic and Hole-Transporting Materials

9,9''-Diphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole derivatives have been synthesized as new hole-transporting materials, demonstrating their potential in electronic applications. Materials like 9,9′-diphenyl-9H,9′H-3,3′-bicarbazole have been compared with commercialized hole-transporting materials and found to have superior luminance efficiencies, indicating their effectiveness in electronic devices (Kim et al., 2008).

Safety and Hazards

“9,9’‘-Diphenyl-9H,9’H,9’‘H-3,3’:6’,3’'-tercarbazole” may cause skin irritation and serious eye irritation . During handling, it’s recommended to wear protective gloves, eye protection, and face protection . If it comes into contact with skin or eyes, it’s advised to wash thoroughly with plenty of water . If irritation persists, seek medical advice or attention .

Future Directions

“9,9’‘-Diphenyl-9H,9’H,9’‘H-3,3’:6’,3’'-tercarbazole” is used as an intermediate in OLED materials . It can serve as a source of electrons to create exciplexes, which can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices . This suggests potential future directions in the field of OLED technology.

properties

IUPAC Name

3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H31N3/c1-3-11-35(12-4-1)50-45-17-9-7-15-37(45)41-29-33(21-25-47(41)50)31-19-23-43-39(27-31)40-28-32(20-24-44(40)49-43)34-22-26-48-42(30-34)38-16-8-10-18-46(38)51(48)36-13-5-2-6-14-36/h1-30,49H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNXOCRGAXKSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)NC6=C5C=C(C=C6)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1)C1=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H31N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9''-Diphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole

Synthesis routes and methods

Procedure details

A solution of 9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole (7.1 g, 19.2 mmol), 3,6-dibromo-9H-carbazole (2.6 g, 8.0 mmol), K2CO3 (11.0 g, 79.7 mmol) in toluene (120 mL), water (40 mL) and EtOH (40 mL) was bubbled for 30 minutes with nitrogen. Then, Pd(PPh3)4 (0.9 g, 0.8 mmol) was added. The mixture was bubbled with nitrogen for 15 minutes and refluxed for 10 hours, after which bromobenzene (0.9 mL, 8.6 mmol) was added. The resultant mixture was refluxed for 6 hours. After cooling, the reaction mixture was extracted with CH2Cl2 and dried with MgSO4. The solvent was removed in vacuo and the residue was purified by flash chromatography using 40-60% CH2Cl2/hexane to afford 3,6-bis(9-phenylcarbazol-3-yl)carbazole (3.4 g, 65% yield) as a white solid.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.9 g
Type
catalyst
Reaction Step Four

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